Bienvenue dans la boutique en ligne BenchChem!

N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Lipophilicity Drug-likeness Membrane permeability

N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 2319897-53-3) is a synthetic benzenesulfonamide derivative featuring a para-trifluoromethylphenylsulfonyl core coupled to a 2,2-di(furan-2-yl)ethylamine side chain. With a molecular formula of C₁₇H₁₄F₃NO₄S and a molecular weight of 385.36 g·mol⁻¹, this compound exhibits a computed XLogP3 of 3.4 and a topological polar surface area (TPSA) of 80.8 Ų.

Molecular Formula C17H14F3NO4S
Molecular Weight 385.36
CAS No. 2319897-53-3
Cat. No. B2584559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
CAS2319897-53-3
Molecular FormulaC17H14F3NO4S
Molecular Weight385.36
Structural Identifiers
SMILESC1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3
InChIInChI=1S/C17H14F3NO4S/c18-17(19,20)12-5-7-13(8-6-12)26(22,23)21-11-14(15-3-1-9-24-15)16-4-2-10-25-16/h1-10,14,21H,11H2
InChIKeyNULAZPKWXVGRHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 2319897-53-3): Structural and Procurement Profile


N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 2319897-53-3) is a synthetic benzenesulfonamide derivative featuring a para-trifluoromethylphenylsulfonyl core coupled to a 2,2-di(furan-2-yl)ethylamine side chain [1]. With a molecular formula of C₁₇H₁₄F₃NO₄S and a molecular weight of 385.36 g·mol⁻¹, this compound exhibits a computed XLogP3 of 3.4 and a topological polar surface area (TPSA) of 80.8 Ų [1]. It is commercially available as a screening compound within the Life Chemicals F6192 library (product code F6192-0316) at purities typically ≥95% [2], positioning it as a structurally distinct, drug-like small molecule for probe development and target-based screening campaigns.

Why N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide Cannot Be Replaced by Simpler Benzenesulfonamide Analogs


Generic substitution within the benzenesulfonamide class is precluded by the target compound's unique combination of three pharmacophoric elements: a 4-trifluoromethylphenylsulfonyl warhead, a branched bis-furan ethyl linker, and a secondary sulfonamide NH capable of hydrogen-bond donation [1]. The 4-CF₃ substituent elevates lipophilicity (XLogP3 3.4 vs. 1.3 for unsubstituted 4-(trifluoromethyl)benzenesulfonamide [2]) while the dual furan rings contribute π-stacking capacity and conformational rigidity unmatched by mono-furan or benzyl analogs [3]. Replacing the bis-furanyl ethyl side-chain with a simple alkyl or mono-heteroaryl linker would simultaneously reduce hydrogen-bond acceptor count (8 for the target vs. 3–4 for simpler analogs), alter topological polar surface area, and eliminate the distinctive spatial presentation of the sulfonamide pharmacophore relative to the zinc-binding or catalytic site of target enzymes such as carbonic anhydrases [3][4].

Quantitative Differentiation Evidence for N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide vs. Closest Analogs


Lipophilicity Advantage (XLogP3) vs. Unsubstituted 4-(Trifluoromethyl)benzenesulfonamide Core

The target compound exhibits a computed XLogP3 of 3.4 [1], representing a +2.1 log unit increase over the unsubstituted 4-(trifluoromethyl)benzenesulfonamide core (XLogP3 = 1.3, CAS 830-43-3) [2]. This increase is attributable to the 2,2-di(furan-2-yl)ethyl substituent. In medicinal chemistry, a ΔXLogP of ≥1.0 is considered sufficient to alter passive membrane permeability, plasma protein binding, and volume of distribution [3]. The target compound's XLogP3 of 3.4 falls within the optimal range (1–4) for oral drug-likeness per Lipinski guidelines, while the core sulfonamide alone (XLogP3 = 1.3) resides at the lower boundary, potentially limiting cellular penetration in phenotypic screens.

Lipophilicity Drug-likeness Membrane permeability

Increased Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area vs. Mono-Furan Analog

The target compound possesses 8 hydrogen-bond acceptors (4 from sulfonamide oxygens, 2 from furan ring oxygens, 1 from sulfonamide nitrogen, 1 from CF₃ group) and a TPSA of 80.8 Ų [1]. By contrast, a representative mono-furan analog, 4-(furan-2-ylmethylamino)benzenesulfonamide (co-crystallized in PDB 6SFU with hCA II at 1.04 Å resolution [2]), carries only 3 hydrogen-bond acceptors and a lower TPSA (~63 Ų). The presence of the second furan ring in the target compound provides an additional oxygen atom capable of engaging in water-mediated or direct hydrogen bonds within the active site, as observed in crystallographic complexes of furan-containing benzenesulfonamides with carbonic anhydrase II, where the furan oxygen participates in a structurally conserved water network with Thr199 and the zinc-bound hydroxide [2][3].

Hydrogen bonding TPSA Carbonic anhydrase Structure-activity relationship

Electron-Withdrawing Potency of 4-CF₃ vs. 4-F and 4-OCF₃ Substituents on Sulfonamide pKa and Zinc-Binding Affinity

The para-trifluoromethyl substituent (σₚ Hammett constant = +0.54) is a significantly stronger electron-withdrawing group than para-fluoro (σₚ = +0.06) and slightly stronger than para-trifluoromethoxy (σₚ ≈ +0.35) [1]. This electronic effect lowers the pKa of the sulfonamide NH, facilitating deprotonation to the sulfonamide anion at physiological pH, which is the zinc-binding species for metalloenzyme targets such as carbonic anhydrases [2]. In the class of furan-containing benzenesulfonamides, the 4-CF₃ substitution has been associated with enhanced carbonic anhydrase inhibition: a related 4-trifluoromethyl benzenesulfonamide (compound 6l) exhibited dual VEGFR-2/FGFR1 inhibitory activity with IC₅₀ values of 0.025 and 0.026 µM, representing 1.8-fold and 1.3-fold superior potency over sorafenib and staurosporine, respectively [3]. While the target compound's sulfonamide NH pKa has not been experimentally determined, the established Δσₚ of +0.48 between CF₃ and F substituents predicts a pKa lowering of approximately 0.5–1.0 log units [4], translating to a higher fraction of zinc-binding-competent anion at pH 7.4.

Sulfonamide pKa Zinc-binding Electron-withdrawing group Carbonic anhydrase inhibition

Distinct Conformational Profile and Rotatable Bond Count vs. Rigid Mono-Furan and Benzyl Analogs

The target compound contains 6 rotatable bonds: the ethyl linker (C–C and C–N bonds), the sulfonamide S–N bond, and the two furan ring attachments [1]. In comparison, the mono-furan analog 4-(furan-2-ylmethylamino)benzenesulfonamide has only ~3 rotatable bonds [2], while the simple N-(furan-2-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide has ~4 . The higher rotatable bond count of the target compound introduces a greater conformational entropy penalty upon binding (estimated at ~0.7–1.0 kcal·mol⁻¹ per frozen rotatable bond) [3], which may translate into slower off-rates and prolonged target residence time if the bound conformation is energetically accessible. Conversely, the bis-furan system provides conformational sampling that may allow the compound to adapt to subtly different binding-site geometries across isoforms (e.g., hCA I vs. hCA II vs. hCA IX), a feature absent in rigidified analogs.

Conformational flexibility Rotatable bonds Entropy penalty Binding affinity

Procurement-Grade Differentiation: Available Purity, Quantity, and Supplier Diversity vs. Bespoke Analogs

The target compound is available from Life Chemicals as catalog product F6192-0316 in quantities ranging from 2 mg to 100 mg, with pricing at $69.00 for 10 µmol and $248.00 for 100 mg (2023 pricing) [1]. It is supplied as a screening-grade compound within the Life Chemicals Bioactive Screening Compound Library of over 12,200 drug-like small molecules . By contrast, several structurally related analogs—including the 4-fluoro (CAS 2309804-35-9) and 4-(trifluoromethoxy) (CAS 2319898-23-0) derivatives—are not catalogued by major screening library suppliers and would require custom synthesis, introducing lead times of 4–8 weeks and higher procurement costs . The immediate availability of the target compound in pre-weighed, quality-controlled format reduces the barrier to hit-to-lead progression or counter-screening workflows.

Commercial availability Purity Procurement Screening library

Recommended Research and Procurement Application Scenarios for N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide


Focused Screening Against Carbonic Anhydrase Isoforms (hCA I, II, IV, IX) and Other Zinc Metalloenzymes

The target compound's benzenesulfonamide warhead is the canonical zinc-binding group for carbonic anhydrase inhibition [1], while the 4-CF₃ substituent enhances sulfonamide NH acidity (estimated pKa lowering of ~0.5–1.0 units vs. 4-F analog [2]), increasing the fraction of zinc-coordinating anion at physiological pH. The bis-furan ethyl architecture provides additional hydrogen-bond acceptor capacity (8 acceptors) and π-stacking potential beyond what mono-furan or benzyl sulfonamides offer, as evidenced by crystallographic studies of furan-containing benzenesulfonamides in complex with hCA II (PDB 6SFU, 1.04 Å) [3]. The target compound is recommended for isoform-selectivity profiling against the hCA family (particularly the tumor-associated isoforms hCA IX and hCA XII), where furan sulfonamides have demonstrated acetazolamide-surpassing potency and selectivity in class-level studies [1].

Kinase Inhibitor Counter-Screening Panels Leveraging the 4-Trifluoromethylbenzenesulfonamide Pharmacophore

The 4-trifluoromethylbenzenesulfonamide scaffold has demonstrated potent dual VEGFR-2/FGFR1 kinase inhibition (IC₅₀ 0.025 and 0.026 µM, respectively, for compound 6l, 1.8-fold more potent than sorafenib) [4]. While the target compound differs in its amine substituent (2,2-di(furan-2-yl)ethyl vs. the specific aryl amine in compound 6l), the shared 4-CF₃-benzenesulfonamide core suggests potential kinase inhibitory activity. The target compound should be prioritized for inclusion in kinase profiling panels, particularly against VEGFR-2, FGFR1, EGFR, and PDGFR-β, to establish its selectivity fingerprint relative to the published compound 6l and to sorafenib.

Physicochemical Property-Driven Fragment Elaboration and Structure-Activity Relationship (SAR) Studies

With a XLogP3 of 3.4—positioned optimally within the Lipinski range (1–4) and 2.1 log units more lipophilic than the bare 4-(trifluoromethyl)benzenesulfonamide core (XLogP3 1.3) [5][6]—the target compound offers a balanced lipophilicity profile suitable for cell-based phenotypic screening. Its 6 rotatable bonds and TPSA of 80.8 Ų provide sufficient three-dimensional character for fragment growth or scaffold-hopping exercises. The compound can serve as a reference point for SAR studies exploring the contribution of the bis-furan ethyl linker to target engagement, selectivity, and ADME properties, with the 4-F and 4-OCF₃ analogs (CAS 2309804-35-9 and 2319898-23-0) serving as matched molecular pairs for assessing the CF₃ electronic contribution .

Rapid Counter-Screening and Hit Validation in High-Throughput Screening (HTS) Campaigns

As a commercially available screening compound from the Life Chemicals F6192 library (Cat. F6192-0316, purity ≥95%, available in pre-weighed 10 µmol and 2–100 mg formats [5]), the target compound is immediately deployable in HTS and high-content screening workflows without the procurement delays associated with custom synthesis. For hit validation and counter-screening, the compound can be tested alongside the mono-furan analog 4-(furan-2-ylmethylamino)benzenesulfonamide (PDB ligand LBQ) [3] to deconvolute the contribution of the bis-furan motif to any observed biological activity, enabling rapid hit triage and SAR hypothesis generation within a single screening campaign cycle.

Quote Request

Request a Quote for N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.